Reduced Lipophilicity (ACD/LogP) vs. Non-Oxa 2-Boc-2,6-diazaspiro[4.5]decane
The target compound exhibits an ACD/LogP of 1.19, which is 0.70 log units lower than the non-oxa comparator 2-Boc-2,6-diazaspiro[4.5]decane (CAS 1086394-55-9; ACD/LogP = 1.89), both predicted using the ACD/Labs Percepta Platform v14.00 . At physiological pH (7.4), the LogD difference is reversed in direction (1.87 vs. 0.13) due to the basicity of the unprotected secondary amine in the comparator, highlighting the fundamentally different ionization behaviour conferred by the oxa-oxo substitution pattern . This lower intrinsic LogP is consistent with the broader class-level observation that oxa-spirocycles reduce lipophilicity by approximately Δlog D ≈ 1 relative to non-oxa spirocycles [1].
| Evidence Dimension | ACD/LogP (predicted partition coefficient) |
|---|---|
| Target Compound Data | ACD/LogP = 1.19; ACD/LogD (pH 7.4) = 1.87 |
| Comparator Or Baseline | 2-Boc-2,6-diazaspiro[4.5]decane (CAS 1086394-55-9): ACD/LogP = 1.89; ACD/LogD (pH 7.4) = 0.13 |
| Quantified Difference | ΔLogP = –0.70 units (target more lipophilic in neutral form); ΔLogD (pH 7.4) = +1.74 units (target more lipophilic at physiological pH due to differential ionization) |
| Conditions | ACD/Labs Percepta PhysChem Module v14.00 predictions; both compounds assessed under identical computational protocol |
Why This Matters
LogP differences of this magnitude can translate into meaningful differences in membrane permeability, off-target binding, and in vivo distribution, making direct substitution of the non-oxa analog inadvisable without re-optimization of the ADME profile.
- [1] Fominova, K.; et al. Chem. Sci. 2021, 12, 11294–11305. Incorporation of oxygen into the spirocyclic unit lowered lipophilicity (Δlog D ≈ 1). View Source
